Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a hydroxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate typically involves the esterification of 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction can be represented as follows:
2-hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid+methanolH2SO4Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: 2-oxo-2-(4-methoxy-2-methylphenyl)acetic acid.
Reduction: 2-hydroxy-2-(4-methoxy-2-methylphenyl)ethanol.
Substitution: 2-hydroxy-2-(4-substituted-2-methylphenyl)acetate.
Scientific Research Applications
Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but with a different substitution pattern on the phenyl ring.
Methyl 2-hydroxy-4-methylvalerate: Similar ester functionality but with a different carbon chain length.
Uniqueness
Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and methyl groups on the phenyl ring makes it a versatile compound for various applications.
Biological Activity
Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16O4
- Molecular Weight : 224.25 g/mol
- CAS Number : 64360-47-0
The compound features a hydroxyl group and a methoxy group on a phenyl ring, contributing to its biological activity.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and cellular damage. The compound's ability to scavenge free radicals has been linked to its protective effects against lipid peroxidation, which can lead to cellular dysfunction and disease progression .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in various studies. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
3. Anticancer Potential
This compound has shown promise in anticancer research. It has been tested against several cancer cell lines, including breast (MCF-7) and colon cancer cells, demonstrating cytotoxic effects that inhibit cell proliferation. The mechanism involves inducing apoptosis and disrupting cell cycle progression, making it a candidate for further development as an anticancer agent .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups enhances the compound's ability to donate electrons, neutralizing free radicals.
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases and the modulation of Bcl-2 family proteins.
Case Studies
- A study evaluating the antioxidant capacity of various compounds found that this compound exhibited a significant reduction in malondialdehyde (MDA) levels, indicating effective inhibition of lipid peroxidation .
- In vitro assays demonstrated that treatment with the compound resulted in a dose-dependent decrease in the viability of MCF-7 breast cancer cells, with an IC50 value determined at approximately 125 μg/mL .
Data Table
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate |
InChI |
InChI=1S/C11H14O4/c1-7-6-8(14-2)4-5-9(7)10(12)11(13)15-3/h4-6,10,12H,1-3H3 |
InChI Key |
UKOIGMJBPMQYSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C(=O)OC)O |
Origin of Product |
United States |
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